molecular formula C13H17NO3 B10975582 Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate CAS No. 84604-44-4

Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate

Cat. No.: B10975582
CAS No.: 84604-44-4
M. Wt: 235.28 g/mol
InChI Key: MQTXQBOLCSEIKC-UHFFFAOYSA-N
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Description

Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a 3-methyl-1-oxobutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate typically involves the reaction of methyl 2-aminobenzoate with 3-methyl-1-oxobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

84604-44-4

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-(3-methylbutanoylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-9(2)8-12(15)14-11-7-5-4-6-10(11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15)

InChI Key

MQTXQBOLCSEIKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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